1-Cyclopropyl-3-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Cyclopropyl-3-fluoro-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-cyclopropyl-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which acts as the electrophile, attacking the aromatic ring to form the nitro-substituted product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. These methods often include additional purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
1-Cyclopropyl-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
The major products formed from these reactions include 1-cyclopropyl-3-fluoro-5-aminobenzene (from reduction) and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
1-Cyclopropyl-3-fluoro-5-nitrobenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-fluoro-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, making the compound less reactive in certain conditions. the presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
1-Cyclopropyl-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:
1-Cyclopropyl-3-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
1-Cyclopropyl-4-fluoro-5-nitrobenzene: Another positional isomer with distinct chemical behavior.
1-Cyclopropyl-3-chloro-5-nitrobenzene:
Properties
IUPAC Name |
1-cyclopropyl-3-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAWLMUSUMUWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.